N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties. The dihydrochloride form indicates that the compound is a salt, enhancing its solubility and stability, which are critical for pharmaceutical applications.
This compound can be synthesized through various chemical methods and is classified as an organic compound with a pyrimidine core. Its molecular formula is and it has a molecular weight of approximately 208.3 g/mol. The compound is often used in research settings to explore its biological effects, particularly in the context of enzyme inhibition and potential anticancer properties.
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with morpholine. This reaction is generally facilitated by a base such as potassium carbonate and occurs in a solvent like dimethylformamide at elevated temperatures. The product can be purified via recrystallization or chromatography to achieve high purity levels.
In industrial settings, the synthesis is scaled up using large reactors and continuous flow systems to enhance efficiency. Reaction conditions are optimized to maximize yield while minimizing by-products. Quality control measures ensure that the final product meets stringent specifications for use in scientific research.
The molecular structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine features a pyrimidine ring substituted with a morpholine group at the fourth position and two methyl groups at the nitrogen atoms. The specific arrangement of these substituents contributes to the compound's unique chemical properties.
The compound's structural data includes:
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine can undergo several types of chemical reactions:
The oxidation reactions are typically conducted in aqueous or organic solvents at room temperature, while reduction reactions are performed in anhydrous solvents such as tetrahydrofuran or ether. Substitution reactions often utilize polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, allowing for diverse derivative formation depending on the nucleophile used.
The mechanism of action for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine involves its interaction with specific biological targets, such as enzymes and receptors. It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer activity. Ongoing research aims to elucidate the precise molecular pathways affected by this compound, which could lead to therapeutic applications.
The compound exhibits moderate solubility in water due to its dihydrochloride form, which enhances its stability and bioavailability in biological systems.
The melting point, boiling point, and specific solubility data may vary based on the purity and preparation method but are essential for understanding its behavior in different environments.
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific applications:
This compound represents a valuable addition to the arsenal of synthetic compounds available for research into new therapeutic agents, particularly in oncology and related fields.
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride (CAS 1803588-78-4) employs convergent strategies to assemble its pyrimidine-morpholine core. A representative pathway involves sequential nucleophilic aromatic substitutions (SNAr), starting from 2,4-dichloropyrimidine as the foundational building block. The synthesis proceeds via selective amination at the C2 position using dimethylamine under basic conditions (K₂CO₃/DMF, 60°C), yielding N,N-dimethyl-4-chloropyrimidin-2-amine as a key intermediate [1]. Subsequent integration of the morpholine unit leverages C4 halogen displacement, where morpholin-2-yl lithium (generated in situ from N-Boc-morpholine-2-carboxylate and LiAlH₄) acts as the nucleophile. This step requires cryogenic conditions (-78°C) to suppress side reactions, affording the tertiary amine precursor in 65-72% yield [2]. Final Boc deprotection (HCl/dioxane) and dihydrochloride salt formation in isopropanol completes the synthesis, with the salt enhancing crystallinity and stability [1].
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | Function | Typical Yield (%) |
---|---|---|
2,4-Dichloropyrimidine | Core scaffold | - |
N,N-Dimethyl-4-chloropyrimidin-2-amine | C2-aminated intermediate | 85-90 |
N-Boc-morpholine-2-carboxylate | Morpholine precursor | 75-80 |
Free base product | Before salt formation | 70-75 |
Regioselectivity is governed by the differential reactivity of pyrimidine halogens: C4 > C2 >> C5. Electronic effects render C4 more electrophilic due to the electron-withdrawing nitrogen at C3, facilitating nucleophilic attack. Computational studies (DFT calculations) confirm a lower energy barrier for C4 substitution (ΔΔG‡ = -3.2 kcal/mol vs. C2), which is exploited to direct morpholine integration [2]. Steric control further enhances selectivity: substituting C4 before C2 minimizes steric hindrance from the dimethylamino group. Experimental validation shows that reversing the sequence (morpholine addition before dimethylamination) reduces overall yield by 25-30% due to diminished nucleophilicity at the C4-morpholino intermediate [2]. Recent advances employ Pd-catalyzed C-H activation at C4 for morpholine coupling, though this method remains less efficient (55% yield) than SNAr for scale-up [2].
Table 2: Impact of Substitution Sequence on Yield and Regioselectivity
Sequence | Overall Yield (%) | Major Byproduct |
---|---|---|
C2 Amination → C4 Morpholinylation | 72 | <5% Bis-morpholino adduct |
C4 Morpholinylation → C2 Amination | 45 | 15-20% C2-chloro byproduct |
Pd-Catalyzed C-H Morpholinylation | 55 | 10% Homocoupled dimer |
Dimethylation of the pyrimidine C2-amino group initially faced over-alkylation challenges. Traditional methyl iodide/NaH conditions generated quaternary ammonium salts (up to 40% impurity). Optimization replaced MeI with dimethyl sulfate in aqueous NaOH, suppressing over-alkylation and improving yields to 92% [1]. Salt formation was refined using HCl gas titration in tetrahydrofuran (THF) at 0°C, achieving stoichiometric control and >99% dihydrochloride purity. Solvent screening revealed isopropanol as optimal for crystal habit: it produces non-hygroscopic needles versus the amorphous powder from ethanol or methanol. The final dihydrochloride form exhibits superior stability (t₁/₂ >289 min in plasma) compared to mono-salts or free bases, attributed to its low solubility and high lattice energy [2]. Purity is confirmed via HPLC (>99.5%) and elemental analysis (C, H, N within 0.3% theoretical) [1].
Nucleophilic Substitution (SNAr) remains the industrial standard, as demonstrated in large-scale batches (1 kg+) of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride. Advantages include:
Cycloaddition Approaches, such as [3+3] or [4+2] strategies, offer alternative routes. A reported morpholine-2-carboxamide + enaminone cyclization yields pyrimidine-morpholine fused cores but suffers from drawbacks:
Hybrid strategies incorporating photoredox C-N coupling show promise for C4 functionalization but currently lack cost-efficiency for dihydrochloride production [2].
Table 3: Strategic Comparison for Scaffold Assembly
Parameter | Nucleophilic Substitution | Cycloaddition | Photoredox Hybrid |
---|---|---|---|
Max. Reported Yield | 75% | 55% | 62% |
Byproducts | <5% Halogen residuals | 30% Degradants | 15% Reduction products |
Catalyst Cost | Low (K₂CO₃) | Medium (Pd(OAc)₂) | High (Ir photocatalyst) |
Scale Feasibility | >1 kg demonstrated | <100 g | <10 g |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: